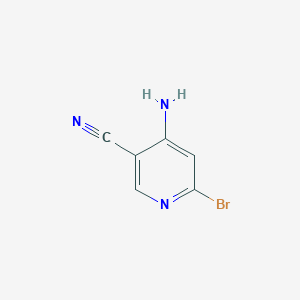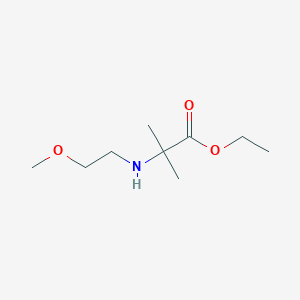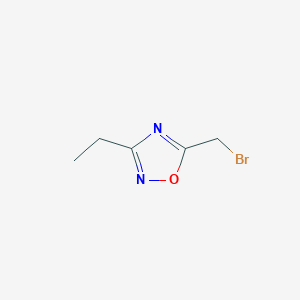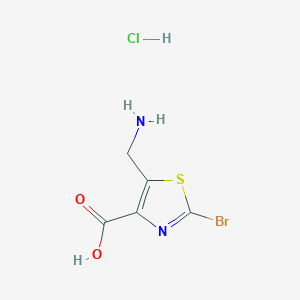
4-Amino-6-bromonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-6-bromonicotinonitrile is an organic compound with the molecular formula C₆H₄BrN₃ It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a bromine atom at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-bromonicotinonitrile typically involves the bromination of 4-amino nicotinonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-6-bromonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 4-amino-6-alkyl or aryl nicotinonitriles.
Oxidation Products: Nitro or nitroso derivatives of the original compound.
Reduction Products: Primary or secondary amines.
Scientific Research Applications
4-Amino-6-bromonicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a precursor for pharmaceuticals.
Medicine: Research into its potential as an anti-cancer or anti-inflammatory agent is ongoing.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism by which 4-Amino-6-bromonicotinonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and bromine groups allows for specific binding interactions with molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 4-Amino-2-bromonicotinonitrile
- 4-Amino-5-bromonicotinonitrile
- 4-Amino-3-bromonicotinonitrile
Comparison: Compared to its analogs, 4-Amino-6-bromonicotinonitrile is unique due to the specific positioning of the bromine atom, which can influence its reactivity and binding properties. This positional difference can lead to variations in the compound’s chemical behavior and its effectiveness in various applications.
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
4-amino-6-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-6-1-5(9)4(2-8)3-10-6/h1,3H,(H2,9,10) |
InChI Key |
OJJVCKKEUFHYLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)








![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
